SUVN-502 dimesylate, also known as Masupirdine, is a novel compound developed by Suven Life Sciences Ltd. It functions primarily as a selective antagonist of the serotonin 6 receptor, which is predominantly expressed in the brain. This compound has garnered attention for its potential therapeutic applications in treating Alzheimer's disease, particularly in addressing cognitive deficits and neuropsychiatric symptoms associated with the condition. The compound is administered orally and has shown promise in enhancing cholinergic and glutamatergic signaling pathways, which are crucial for cognitive function .
SUVN-502 dimesylate is classified as a small molecule drug targeting neurotransmitter systems. It was developed through a series of pharmacological evaluations that demonstrated its selectivity and potency at the serotonin 6 receptor, with a high affinity (Ki = 2.04 nM) and significant selectivity over various other target sites . The compound has undergone multiple phases of clinical trials, including Phase 2 and Phase 3 studies, to assess its efficacy and safety in patients with moderate Alzheimer's disease .
The synthesis of SUVN-502 dimesylate involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:
The detailed synthesis methods are proprietary but involve standard laboratory practices such as refluxing, stirring under inert atmospheres, and using solvents like dichloromethane or dimethylformamide .
The molecular structure of SUVN-502 dimesylate can be described as follows:
The three-dimensional conformation allows for effective binding to the serotonin 6 receptor, facilitating its antagonistic action .
The chemical reactions involved in the synthesis of SUVN-502 include:
These reactions are typically monitored using techniques such as thin-layer chromatography and high-performance liquid chromatography .
SUVN-502 exerts its pharmacological effects primarily through antagonism at the serotonin 6 receptor. This receptor plays a critical role in modulating neurotransmitter release, particularly acetylcholine and glutamate, which are essential for cognitive processes such as learning and memory.
SUVN-502 dimesylate has significant potential applications in the field of neuroscience, particularly for:
Serotonin-6 (5-HT₆) receptors are G protein-coupled receptors (GPCRs) predominantly localized in the central nervous system (CNS) regions governing cognition—including the hippocampus, cortex, and striatum. These receptors exhibit high constitutive activity and are uniquely positioned on γ-aminobutyric acid (GABA)ergic interneurons, where they tonically inhibit neurotransmitter release. Under physiological conditions, 5-HT₆ receptor activation suppresses downstream cholinergic and glutamatergic pathways via GABA-mediated inhibition. In Alzheimer’s disease (AD), disrupted 5-HT₆ signaling exacerbates cognitive deficits by amplifying GABAergic inhibition, thereby reducing acetylcholine (ACh) and glutamate availability—neurotransmitters critical for synaptic plasticity and memory formation [1] [3] [9].
Antagonism of 5-HT₆ receptors disinhibits this pathway, leading to enhanced release of ACh and glutamate. Preclinical studies demonstrate that 5-HT₆ antagonists increase extracellular glutamate in the prefrontal cortex by 150–200% and potentiate donepezil-induced ACh elevation by 40–60% [1]. This crosstalk is further modulated through non-canonical pathways involving mammalian target of rapamycin (mTOR). 5-HT₆ receptors physically interact with mTOR complex 1 (mTORC1), which suppresses autophagy—a cellular clearance mechanism critical for neuronal health. Antagonists disrupt this interaction, promoting mTOR-dependent autophagy and restoring proteostasis in neurodegenerative models [9].
Table 1: Neurotransmitter Modulation via 5-HT₆ Receptor Antagonism
Neurotransmitter | Baseline Change | Brain Region | Functional Outcome |
---|---|---|---|
Glutamate | ↑ 150-200% | Prefrontal cortex | Enhanced synaptic plasticity |
Acetylcholine | ↑ 40-60%* | Hippocampus | Improved memory consolidation |
GABA | ↓ 30-50% | Striatum | Disinhibition of excitatory pathways |
Potentiation observed with donepezil co-administration [1] [3].
SUVN-502 dimesylate (generic name: masupirdine) is a potent and selective 5-HT₆ receptor antagonist with a binding affinity (Kᵢ) of 2.04 nM for human 5-HT₆ receptors. Its molecular structure—1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole dimesylate—confers high blood-brain barrier permeability and oral bioavailability. The compound exhibits >100-fold selectivity over 5-HT₂A and other GPCRs, minimizing off-target effects [1] [2] [7].
Mechanistically, SUVN-502 binds to an allosteric site within the 5-HT₆ receptor’s transmembrane domain, stabilizing an inactive conformation that prevents Gαₛ coupling. This inhibits cAMP production, downstream PKA signaling, and ultimately reduces GABA release from interneurons. The resultant disinhibition augments:
Table 2: Binding Affinity and Selectivity Profile of SUVN-502
Target | Kᵢ (nM) | Selectivity vs. 5-HT₆ | Functional Effect |
---|---|---|---|
5-HT₆ receptor | 2.04 | - | Full antagonism (IC₅₀ = 32 nM) |
5-HT₂A receptor | >1,000 | >500-fold | No significant activity |
D₂ receptor | >1,000 | >500-fold | No significant activity |
H₁ receptor | >1,000 | >500-fold | No significant activity |
Data sourced from radioligand binding assays [1] [2] [7].
First-generation 5-HT₆ antagonists—idalopirdine, intepirdine, and SB-399885—demonstrated procognitive effects in early trials but failed Phase III due to limited efficacy and selectivity issues. Idalopirdine exhibited moderate affinity (Kᵢ = 50–80 nM) but cross-reacted with 5-HT₂A receptors (Kᵢ = 120 nM), contributing to hallucinations in 8% of patients. Intepirdine showed inconsistent glutamate modulation (±15%) across brain regions, correlating with variable clinical outcomes [3] [5] [6].
In contrast, SUVN-502’s pharmacodynamic advantages include:
Clinical data reveal critical distinctions: While idalopirdine missed primary endpoints in mild-to-moderate AD (ADAS-Cog11: −0.5 vs. placebo, P=0.21), SUVN-502’s Phase II trial identified agitation/aggression as a responsive subdomain (NPI-12 reduction: 35% vs. 18% placebo). This led to an ongoing Phase III trial focusing on agitation in Alzheimer’s dementia (NCT05531526) [3] [5] [8].
Table 3: Pharmacodynamic Comparison of 5-HT₆ Receptor Antagonists
Parameter | SUVN-502 | Idalopirdine | Intepirdine |
---|---|---|---|
5-HT₆ Kᵢ (nM) | 2.04 | 53 | 38 |
5-HT₂A Selectivity | >500-fold | 2-fold | 5-fold |
Glutamate Increase | 120%* | 30% | Variable (0–40%) |
Synergy with AChEIs | Potentiation | Additive | None |
Autophagy Induction | Yes (mTOR-dependent) | No | No |
Clinical Efficacy | Agitation subtype** | Failed Phase III | Failed Phase III |
Achieved with memantine/donepezil combo; *Phase III ongoing for agitation in AD [1] [3] [5].*
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7